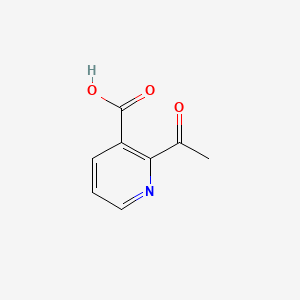

2-Acetylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCDFZMJMRPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888701 | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89942-59-6 | |

| Record name | 2-Acetyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89942-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089942596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetylnicotinic acid CAS number 89942-59-6

An In-depth Technical Guide to 2-Acetylnicotinic Acid (CAS 89942-59-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, registered under CAS number 89942-59-6, is a pyridine carboxylic acid derivative that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Also known as 2-acetylpyridine-3-carboxylic acid, its unique structure, featuring both a carboxylic acid and an acetyl group on a pyridine ring, imparts significant chemical reactivity.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, modern synthesis protocols, known applications, and potential biological activities. While primarily utilized as a chemical building block, preliminary investigations suggest potential for broader biological relevance.[3] All data is presented to facilitate research and development applications.

Physicochemical and Computed Properties

This compound is a solid at room temperature.[1] Its key properties are summarized in the table below. It should be noted that several physical properties, such as boiling point and density, are computationally predicted, and there are slight variations in reported melting points across different suppliers.

| Property | Value | Source(s) |

| CAS Registry Number | 89942-59-6 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1][4] |

| Molecular Weight | 165.15 g/mol | [1][5] |

| IUPAC Name | 2-acetylpyridine-3-carboxylic acid | [5][] |

| Synonyms | 2-Acetonicotinic acid, 2-ANA | [][7] |

| Appearance | Solid | [1][4] |

| Melting Point | 100-102°C / 126-127°C | [1][7] |

| Boiling Point | 334.9±27.0 °C (Predicted) | [7] |

| Density | 1.303±0.06 g/cm³ (Predicted) | [7] |

| pKa | 3.40±0.10 (Predicted) | [7] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [7][8] |

| SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O | [1][] |

| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | [7][9] |

Synthesis and Chemical Reactivity

The synthesis of this compound has evolved to favor more environmentally friendly and efficient methods.[1] The compound's reactivity is primarily driven by its two functional groups—the carboxylic acid and the acetyl group—making it a versatile synthetic intermediate.[1]

Modern Synthesis Pathway

An improved and industrially scalable method for preparing high-purity this compound begins with nicotinic acid N-oxide.[1][10] This process avoids the use of harsh and environmentally hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were common in older methods.[1][10] The modern two-step process involves acetylation followed by a catalytic deoxygenation.[1]

Experimental Protocol: Deoxygenation of this compound N-Oxide

The following protocol details the catalytic hydrogenation step, which is a significant improvement in the synthesis pathway.[11]

Materials:

-

This compound N-oxide (16.0 g, 88.4 mmol)

-

Sodium hydroxide (NaOH) (3.5 g, 88.4 mmol)

-

Deionized water (300 ml)

-

10% Palladium on carbon (Pd/C) (1.6 g)

-

6N Hydrochloric acid (HCl)

-

Methanol

-

Celite

Procedure:

-

Dissolve sodium hydroxide (3.5 g) in 300 ml of water.

-

Add this compound N-oxide (16.0 g) to the NaOH solution.

-

Adjust the pH of the solution to 9 using 6N NaOH.

-

Carefully add 10% palladium on carbon (1.6 g) to the mixture.

-

Hydrogenate the mixture under a hydrogen atmosphere until a 20% excess of hydrogen is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Adjust the pH of the filtrate to 2.5 with 6N HCl.

-

Remove the solvent via rotary evaporation.

-

Take up the resulting residue in methanol.

-

Filter the mixture. Evaporate the filtrate to yield this compound as a pale beige solid.[11]

Chemical Reactivity

The dual functional groups of this compound allow for a range of chemical transformations:

-

Carboxylic Acid Group: Can undergo standard reactions such as esterification and decarboxylation.[1]

-

Acetyl Group: Can participate in condensation and reduction reactions.[1]

This reactivity makes it an excellent building block for constructing more complex heterocyclic molecules for various industries.[1][]

Applications in Synthesis

This compound is not typically an end-product but rather a crucial intermediate. Its primary applications are in the agrochemical and pharmaceutical industries.[1][3][12]

-

Agrochemicals: It serves as a core building block for a variety of herbicides, fungicides, and insecticides.[1][13]

-

Pharmaceuticals: The compound is a versatile precursor for synthesizing heterocyclic drugs and other pharmaceutical compounds.[3][] It has been identified as an intermediate in the synthesis of drugs like the anti-inflammatory niflumic acid and the antiarrhythmic disopyramide.[3]

-

Other Industries: It also finds use as an intermediate in the production of certain dyes and specialty chemicals.[1]

Biological Activity and Future Directions

While the primary role of this compound is a synthetic intermediate, some sources suggest potential biological activities, though specific research is limited.[3] These areas represent potential avenues for future investigation.

-

Potential Antimicrobial Properties: Studies have suggested the compound may inhibit certain bacterial strains.[3] Nicotinic acid derivatives, as a class, have shown promising activity against Gram-positive bacteria.[14]

-

Potential Neuroprotective Effects: There is speculation that it may have neuroprotective effects and could be investigated as a precursor in the development of drugs for neurological disorders.[3] Some research suggests it may interact with nicotinic acetylcholine receptors or inhibit enzymes like acetylcholinesterase, which could be relevant for neurodegenerative diseases.[3]

-

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.[3] The broader class of pyridine carboxylic acid isomers has been a rich source for the discovery of new enzyme inhibitors for various diseases.[15][16]

It is critical to note that these potential biological activities are largely inferred from related structures or preliminary statements and require dedicated scientific investigation for validation. No specific signaling pathways involving this compound have been elucidated in the available literature.

Conclusion

This compound (CAS 89942-59-6) is a high-value chemical intermediate with established importance in the agrochemical and pharmaceutical sectors. Modern, efficient, and more environmentally benign synthesis methods have made it readily accessible for industrial-scale production.[1][10] While its role as a building block is well-documented, its intrinsic biological activities remain an underexplored area. Future research could focus on validating the suggested antimicrobial and neuroprotective properties, potentially expanding its application from a simple intermediate to an active pharmacological scaffold.

References

- 1. This compound (89942-59-6) for sale [vulcanchem.com]

- 2. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]

- 3. Buy this compound | 89942-59-6 [smolecule.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 89942-59-6|this compound|BLD Pharm [bldpharm.com]

- 9. watson-int.com [watson-int.com]

- 10. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. watsonnoke.com [watsonnoke.com]

- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetylnicotinic acid molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Acetylnicotinic acid (2-ANA). A vital intermediate in the pharmaceutical and agricultural industries, this document consolidates key technical data, experimental protocols, and conceptual frameworks to support advanced research and development.

Molecular Structure and Identification

This compound, systematically named 2-acetylpyridine-3-carboxylic acid , is a derivative of nicotinic acid, which is a form of vitamin B3.[1] Its structure is characterized by a pyridine ring substituted with an acetyl group (CH₃CO-) at the 2-position and a carboxylic acid group (-COOH) at the 3-position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a versatile building block in organic synthesis.[1][2]

The key molecular identifiers for this compound are summarized below:

| Identifier | Value |

| CAS Number | 89942-59-6[1][3][4] |

| Molecular Formula | C₈H₇NO₃[1][3][4] |

| IUPAC Name | 2-acetylpyridine-3-carboxylic acid[1] |

| SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O[1][3] |

| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N[1] |

| Synonyms | 2-Acetonicotinic acid, 2-acetyl-3-pyridinecarboxylic acid[2][5][6] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 165.15 g/mol | [1][3] |

| Melting Point | 126-127 °C | [4][7] |

| Boiling Point (Predicted) | 334.9 ± 27.0 °C | [4][7] |

| pKa (Predicted) | 3.40 ± 0.10 | [4] |

| LogP (Predicted) | 0.9824 | [3][4] |

| Topological Polar Surface Area | 67.26 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [3][4] |

| Appearance | Solid | [8] |

| Solubility | Soluble in water and organic solvents | [8] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data Interpretation | Reference |

| Infrared (IR) | The spectrum shows a broad O-H stretch (3180–2500 cm⁻¹) indicative of an intramolecularly hydrogen-bonded carboxylic acid. Two distinct carbonyl absorptions are present: one at 1715 cm⁻¹ for the acid C=O and another at 1662 cm⁻¹ for the ketone C=O, which is conjugated with the aromatic ring. Pyridyl ring stretches (C=C, C=N) appear at 1594 and 1568 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | The high-resolution mass spectrum confirms the elemental composition with a found m/z of 166.0502 for the [M+H]⁺ ion. The base peak in the fragmentation pattern is at m/z 122, corresponding to decarboxylation followed by acetyl loss, which is diagnostic for 2-substituted nicotinic acid frameworks. | [1] |

| ¹H NMR (Predicted) | Based on its structure, the proton NMR spectrum is expected to show a singlet for the acetyl group's methyl protons (CH₃) around 2.2-2.7 ppm. The three aromatic protons on the pyridine ring would appear as distinct multiplets in the 7.5-9.0 ppm range. The carboxylic acid proton would likely be a broad singlet at a higher chemical shift (>10 ppm). | |

| ¹³C NMR (Predicted) | The carbon NMR spectrum should display eight distinct signals. The carbonyl carbons of the acetyl and carboxylic acid groups would be found downfield (170-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm), and the methyl carbon of the acetyl group would be the most upfield signal (20-30 ppm). |

Synthesis and Experimental Protocols

The synthesis of this compound has evolved to favor more environmentally friendly and efficient methods.

Modern Synthesis Method

A significant advancement involves the use of nicotinic acid N-oxide as the starting material. This process is favored for its high yield, purity, and reduced environmental impact compared to older methods.[8] The key steps are:

-

Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride.[8]

-

Deoxygenation: The resulting intermediate undergoes deoxygenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] This avoids the use of harsh reagents like PBr₃ or PCl₃ used in traditional methods.[8]

-

Purification: The product is purified by treatment with alkaline and acidic aqueous solutions to yield high-purity this compound.[8]

Experimental Protocol: Synthesis via Ozonolysis of 8-Methylquinoline

This protocol details an alternative synthesis route.

Materials:

-

8-methylquinoline (1.75 kmol)

-

Water (3200 L)

-

96% Sulfuric acid (180 kg)

-

Oxygen containing 50-60 g/m³ of ozone

-

50% Sodium hydroxide solution

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Dissolve 250 kg of 8-methylquinoline in 3200 L of water and 180 kg of 96% sulfuric acid.

-

Cool the solution to 1°C.

-

Introduce a stream of oxygen containing 50-60 g/m³ of ozone until the residual 8-methylquinoline content is approximately 1 g/L (monitored by GC).

-

Transfer the reaction mixture to a reactor containing 2000 L of water at 60°C.

-

Introduce air at a rate of 2 m³/hour for 2 hours to decompose peroxides, continuing until the peroxide residue is 3-5 mmol/L.

-

Adjust the pH to 1.5-2.0 using a 50% sodium hydroxide solution.

-

Extract the product countercurrently with methyl tert-butyl ether.

-

Concentrate the extract by distilling off the MTBE.

-

Cool the concentrated solution to -10°C to crystallize the product.

-

Filter the product, wash with pre-chilled MTBE, and dry under vacuum to yield this compound (approx. 70% yield, 98.5% purity by HPLC).

Chemical Reactivity and Biological Role

The chemical reactivity of this compound is dictated by its three main components: the pyridine ring, the acetyl group, and the carboxylic acid group.

-

Carboxylic Acid Group: Can undergo typical reactions such as esterification and decarboxylation.[8]

-

Acetyl Group: The ketone can participate in condensation reactions and reductions.[8]

-

Pyridine Ring: The nitrogen atom imparts basicity and influences the reactivity of the ring.[2]

Due to these reactive sites, 2-ANA is an excellent building block for more complex molecules.[8] Under certain conditions, it can be hydrolyzed back to nicotinic acid and acetic acid.[1]

While this compound itself is not known to have a defined signaling pathway, it is a crucial precursor for molecules with significant biological activity. Its derivatives have shown potential antimicrobial properties and have been investigated for neuroprotective effects.[1] The primary biological significance of 2-ANA lies in its role as a key intermediate for synthesizing compounds that interact with major biological pathways.

References

- 1. Buy this compound | 89942-59-6 [smolecule.com]

- 2. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. watson-int.com [watson-int.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. This compound (89942-59-6) for sale [vulcanchem.com]

An In-depth Technical Guide to 2-acetylpyridine-3-carboxylic acid

IUPAC Name: 2-acetylpyridine-3-carboxylic acid

Synonyms: 2-Acetylnicotinic acid, 2-Acetonicotinic acid[1]

This technical guide provides a comprehensive overview of 2-acetylpyridine-3-carboxylic acid, a pyridine derivative of significant interest to researchers in synthetic chemistry and drug development. The document details its chemical identity, physicochemical properties, a relevant synthesis protocol, and its applications, particularly as a versatile intermediate.

Chemical Identity and Properties

2-acetylpyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.[2][3] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-acetylpyridine-3-carboxylic acid[1][2] |

| CAS Number | 89942-59-6[1][2] |

| Molecular Formula | C₈H₇NO₃[1][2] |

| Molecular Weight | 165.15 g/mol [1][2] |

| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 165.042593085 Da | PubChem |

| Topological Polar Surface Area | 67.3 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 202 | PubChem |

| Melting Point | 126-127 °C | Echemi[5] |

Role as a Synthetic Intermediate

The primary application of 2-acetylpyridine-3-carboxylic acid is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][5] The reactivity of its acetyl and carboxylic acid functional groups allows for a variety of chemical transformations, making it a versatile precursor for creating targeted molecules.[4]

Experimental Protocols: Synthesis

Protocol: Preparation of 2-acetylpyridine from 2-Pyridine Carboxylic Acid [6][7]

This synthesis involves three main stages:

-

Acyl Chlorination: Conversion of the carboxylic acid to an acyl chloride.

-

Malonic Ester Synthesis: Reaction of the acyl chloride with a malonic ester.

-

Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to the final acetylpyridine product.

Step 1: Preparation of 2-Pyridinecarboxylic Chloride

-

Reactants: 2-Pyridine carboxylic acid (starting material), an inert solvent (e.g., toluene, benzene), a catalyst (e.g., N,N-dimethylformamide, triethylamine), and a chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride).[6][7]

-

Procedure:

-

Combine 2-pyridine carboxylic acid, the inert solvent, and the catalyst in a reaction vessel.

-

Stir the mixture and heat to 55-65°C.

-

Add the chlorinating agent dropwise.

-

Increase the temperature to reflux and maintain for 2-3 hours to complete the acyl chlorination.

-

Remove excess chlorinating agent and solvent by reduced pressure distillation. The resulting 2-pyridinecarboxylic chloride is typically used directly in the next step without further purification.[6]

-

Step 2: Synthesis of Di-tert-butyl 2-picolinoylmalonate

-

Reactants: 2-Pyridinecarboxylic chloride, an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).[7]

-

Procedure:

-

Combine the inorganic salt catalyst, second inert solvent, basic substance, and dialkyl malonate in a reaction flask.

-

Add the 2-pyridinecarboxylic chloride from Step 1 dropwise while stirring.

-

Heat the mixture to drive the reaction to completion.

-

Neutralize the reaction with hydrochloric acid and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate and saturated brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the malonate intermediate.[7]

-

Step 3: Hydrolysis and Decarboxylation to 2-acetylpyridine

-

Reactants: Di-tert-butyl 2-picolinoylmalonate and a mixed acid solution (water, organic acid like acetic acid, and inorganic acid like sulfuric acid).[6][7]

-

Procedure:

-

Add the malonate intermediate to the mixed acid solution.

-

Heat the solution to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract under reduced pressure to obtain 2-acetylpyridine.[6][7]

-

Biological Activity and Drug Development Potential

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, leading to drugs for a wide range of diseases.[8][9] 2-acetylpyridine-3-carboxylic acid, as a derivative of nicotinic acid (pyridine-3-carboxylic acid), is of interest for its potential biological activities.

Studies suggest the compound and its derivatives may exhibit various effects, including:

-

Antimicrobial Properties: Some research indicates that the compound may inhibit the growth of certain bacterial strains.[2]

-

Neuroprotective Effects: It has been investigated for potential neuroprotective activities, possibly through interactions with nicotinic acetylcholine receptors or inhibition of enzymes like acetylcholinesterase.[2]

-

Enzyme Inhibition: The scaffold is a candidate for developing inhibitors for specific enzymes involved in various metabolic pathways.[2][8]

-

Anti-inflammatory and Anti-hyperglycemic Agents: Related pyridine-3-carboxylic acid derivatives have been synthesized and shown to have dual anti-inflammatory and anti-hyperglycemic properties.[10][11]

Its role as a precursor allows for the synthesis of diverse derivatives that can be screened for various therapeutic targets.

References

- 1. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 89942-59-6 [smolecule.com]

- 3. CAS 89942-59-6: 2-Acetyl-3-pyridinecarboxylic acid [cymitquimica.com]

- 4. This compound (89942-59-6) for sale [vulcanchem.com]

- 5. echemi.com [echemi.com]

- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Acetylnicotinic acid from nicotinic acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-acetylnicotinic acid, a valuable building block in the pharmaceutical and agrochemical industries, from nicotinic acid N-oxide. The described methodology emphasizes a modern, efficient, and more environmentally conscious approach, avoiding the use of hazardous reagents common in older procedures. This guide provides detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of this compound from nicotinic acid N-oxide is a multi-step process. The primary method involves the reaction of nicotinic acid N-oxide with acetic anhydride to form an intermediate, which is subsequently hydrolyzed and deoxygenated.[1] An improved and more environmentally friendly method utilizes a palladium on carbon (Pd/C) catalyst for the deoxygenation step, which offers high yield and purity.[2] This modern approach avoids the use of harsh and polluting reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in traditional methods.[2]

The overall synthetic workflow can be summarized as follows:

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights

The reaction between nicotinic acid N-oxide and acetic anhydride proceeds via an interesting intramolecular electrophilic mechanism. The initial product is not this compound N-oxide directly, but rather an intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide. This intermediate is then hydrolyzed to yield this compound N-oxide.

The proposed mechanism is as follows:

Figure 2: Reaction mechanism overview.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide

This procedure outlines the acetylation of nicotinic acid N-oxide to form the key isobenzofuranone intermediate.

Materials:

-

Nicotinic acid N-oxide

-

Acetic anhydride

Procedure:

-

In a suitable reaction vessel, a solution of nicotinic acid N-oxide (30 g, 0.216 mol) in acetic anhydride (180 mL) is prepared.

-

The reaction mixture is heated to 100-110 °C and maintained at this temperature for 6 hours.

-

After the reaction is complete, any unreacted nicotinic acid N-oxide is recovered.

-

The excess acetic anhydride is removed from the filtrate by distillation.

-

The crude product is recrystallized from ethanol to yield 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60% | [3] |

| Melting Point | 128-129 °C | [3] |

Spectroscopic Data (¹H NMR in CDCl₃): δ 8.32 (d, J=6.5 Hz, 1H), 7.75 (d, J=11.9 Hz, 1H), 7.49 (t, J=7.6 Hz, 1H), 2.11 (s, 3H), 2.08 (s, 3H).[3]

Step 2 & 3: Hydrolysis and Deoxygenation to this compound

This improved, one-pot procedure combines the hydrolysis of the intermediate and the subsequent deoxygenation to afford the final product in high yield and purity.[3]

Materials:

-

3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

4% Sodium hydroxide (NaOH) aqueous solution

-

Dilute hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Chloroform

-

Diethyl ether

Procedure:

-

The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, is deoxygenated under a hydrogen atmosphere using a Pd/C catalyst.

-

The resulting crude product is then treated with an alkaline aqueous solution (4% NaOH) and stirred at room temperature.

-

The reaction mixture is acidified to a pH of 2-3 with a dilute aqueous acid solution (HCl).

-

The product is extracted, and the solvent is removed to yield high-purity this compound.

A more detailed, similar deoxygenation protocol for a related compound is as follows, which can be adapted:

-

To a solution of this compound N-oxide (16 g, 88.4 mmol) and sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, adjust the pH to 9 with 6N NaOH.

-

Add 10% palladium on carbon (1.6 g).

-

Hydrogenate the mixture until a 20% excess of hydrogen is consumed.

-

Filter the reaction mixture through Celite.

-

Adjust the pH of the filtrate to 2.5 with 6N HCl.

-

Remove the solvent by rotary evaporation.

-

Take up the residue in methanol, filter, and evaporate the filtrate to yield this compound as a pale beige solid.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 93.4% | [3] |

| Melting Point | 125-126 °C | [3] |

Spectroscopic Data (¹H NMR in DMSO-d₆): δ 8.80 (d, J=3.1 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.64 (dd, J=7.9, 4.8 Hz, 1H), 2.23 (s, 3H).[3]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| CAS Number | 89942-59-6 |

| Appearance | Solid |

| Melting Point | Approx. 100-102 °C |

Conclusion

The synthesis of this compound from nicotinic acid N-oxide via the formation of a 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide intermediate, followed by hydrolysis and catalytic deoxygenation, represents a robust and efficient pathway. The use of palladium on carbon as the deoxygenation catalyst aligns with the principles of green chemistry by avoiding hazardous reagents. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting for research, development, and production purposes.

References

- 1. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Reactivity of the Acetyl Group in 2-Acetylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylnicotinic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its chemical architecture, featuring a pyridine ring substituted with both a carboxylic acid and an acetyl group, provides multiple reactive centers. This guide focuses specifically on the chemical reactivity of the acetyl group, a key functional moiety that dictates many of the subsequent transformations of the parent molecule. Understanding the reactivity of this acetyl group is paramount for designing novel synthetic routes and developing new molecules with desired biological or chemical properties.

Synthesis of this compound

The primary and most improved method for the synthesis of this compound involves a two-step process starting from nicotinic acid N-oxide.[2] The initial step is the acetylation of the N-oxide with acetic anhydride under reflux conditions.[2] This is followed by a deoxygenation step, which is efficiently carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3] This modern approach is favored over traditional methods that employed harsh reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), as it is more environmentally friendly and cost-effective.[2]

A detailed experimental protocol for the synthesis is described in a Korean patent.[4] The process involves refluxing nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation using a Pd/C catalyst in a hydrogen atmosphere. The product is then isolated by treatment with an alkaline aqueous solution and then an acidic aqueous solution, reportedly yielding high-purity this compound in high yields.[4]

Chemical Reactivity of the Acetyl Group

The acetyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring. The primary reactions involving the acetyl group are condensations, reductions, and cyclocondensations, which are pivotal in the synthesis of more complex molecules.

Condensation Reactions

The acetyl group, with its α-methyl protons, is amenable to various condensation reactions, acting as a nucleophile after deprotonation.

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen.[5] In the context of this compound, the acetyl group can react with various aldehydes in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. While specific examples with this compound are not abundant in the readily available literature, the reaction of the closely related 2-acetylpyridine with aldehydes is well-documented. For instance, new chalcones have been synthesized by condensing 2-acetylpyridine with aldehyde derivatives in a dilute ethanolic potassium hydroxide solution at room temperature.[6] It is highly probable that this compound would undergo similar reactions, although the presence of the carboxylic acid group might necessitate protection or specific reaction conditions to avoid side reactions.

Logical Workflow for a Claisen-Schmidt Condensation:

Caption: Generalized workflow for the Claisen-Schmidt condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3] The acetyl group of 2-Acetylnicotinc acid can potentially participate in Knoevenagel-type reactions, for instance, with compounds like malononitrile or ethyl cyanoacetate. These reactions typically lead to the formation of a C=C double bond. The Doebner modification of the Knoevenagel condensation is particularly relevant as it involves a carboxylic acid as one of the withdrawing groups on the nucleophile and uses pyridine as a solvent, leading to condensation followed by decarboxylation.[3]

Reduction of the Acetyl Group

The acetyl group of this compound can be reduced to a secondary alcohol, yielding 2-(1-hydroxyethyl)nicotinic acid. This transformation is a common step in the synthesis of more complex molecules. While specific protocols for the reduction of this compound are not detailed in the available literature, general methods for the reduction of ketones to alcohols are applicable.

Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7] LiAlH₄ is a powerful reducing agent capable of reducing both ketones and carboxylic acids.[7][8] To selectively reduce the acetyl group while preserving the carboxylic acid, a milder reagent like NaBH₄ would be more suitable, or the carboxylic acid group would need to be protected prior to reduction with a stronger reducing agent. Borane reagents (BH₃) are also known to selectively reduce carboxylic acids in the presence of other carbonyl groups.[9]

Table 1: Common Reducing Agents for Carbonyl Groups

| Reagent | Abbreviation | Reactivity with Ketones | Reactivity with Carboxylic Acids | Notes |

| Sodium Borohydride | NaBH₄ | Yes | No | Milder, more selective for ketones and aldehydes.[7] |

| Lithium Aluminum Hydride | LiAlH₄ | Yes | Yes | Very reactive, reduces a wide range of carbonyl compounds.[7][8] |

| Borane | BH₃ | Yes | Yes | Can be selective for carboxylic acids over esters.[9] |

Experimental Protocol for a Generic Reduction of a Ketone to a Secondary Alcohol using NaBH₄:

-

Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by chromatography or recrystallization if necessary.

Cyclocondensation Reactions

The acetyl group is a key participant in cyclocondensation reactions to form various heterocyclic systems. This is particularly important in the synthesis of imidazolinone herbicides.

This compound is a known precursor for the synthesis of imidazolinone herbicides like imazapyr.[1][4] The synthesis of the imidazolinone ring system typically involves the cyclocondensation of a dicarboxylic acid derivative with an aminonitrile. In the case of imazethapyr, a related herbicide, the synthesis involves the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile.[10] While the exact pathway from this compound to the necessary dicarboxylic acid precursor for imazapyr is not explicitly detailed in the provided search results, it likely involves oxidation of the acetyl group to a carboxylic acid, followed by reaction with a suitable amine to form the imidazolinone ring.

Proposed Synthetic Pathway for Imidazolinone Ring Formation:

Caption: A plausible synthetic route to imidazolinone herbicides.

Synthesis of Niflumic Acid

This compound is also an intermediate in the synthesis of the anti-inflammatory drug niflumic acid.[1] The structure of niflumic acid is 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid. The synthesis of this class of compounds, 2-anilinonicotinic acids, is often achieved through an Ullmann condensation of 2-chloronicotinic acid with a substituted aniline.[1] This suggests that in the synthetic route to niflumic acid, the acetyl group of this compound is likely removed and replaced with a chlorine atom to generate the 2-chloronicotinic acid precursor. This could potentially be achieved through a haloform reaction.

Experimental Workflow for Ullmann Condensation:

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Solubility Landscape of 2-Acetylnicotinic Acid: A Technical Guide for Researchers

For immediate release:

Executive Summary

2-Acetylnicotinic acid is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility behavior in various organic solvents is a key factor in process development, purification, and formulation. This guide acknowledges the current gap in publicly available quantitative solubility data for this compound. To empower researchers in this area, we present a generalized, robust experimental protocol for solubility determination. Furthermore, to provide a valuable point of reference, this guide includes a comprehensive summary of the solubility of the closely related compound, nicotinic acid, in a range of common organic solvents.

Solubility of this compound: Current State of Knowledge

Searches of scientific databases, patent literature, and chemical supplier documentation have revealed a lack of specific quantitative data (e.g., in g/100 mL or mg/mL) for the solubility of this compound in organic solvents. Safety Data Sheets (SDS) for this compound typically state that solubility data is not available.

However, qualitative information can be inferred from its use in chemical synthesis and purification processes. For instance, patent literature describes washing or extracting this compound with solvents such as chloroform, diethyl ether, and tetrahydrofuran. This suggests at least some degree of solubility or miscibility in these solvents, although the exact values remain undetermined.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Record the temperature at which the solubility was determined.

-

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Figure 1. Experimental workflow for determining the solubility of this compound.

Data Presentation Template

Researchers can use the following table structure to record and compare their experimentally determined solubility data for this compound in various organic solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

Comparative Solubility Data: Nicotinic Acid

As a reference, the following tables summarize the quantitative solubility of nicotinic acid, a structurally similar compound, in various organic solvents. This data can provide researchers with a baseline for estimating the potential solubility of this compound and for selecting appropriate solvents for their studies.

Table 1: Mole Fraction Solubility of Nicotinic Acid in Various Solvents at Different Temperatures

| Temperature (K) | Ethanol | Dimethyl Sulfoxide (DMSO) | Acetone | Acetonitrile | Diethyl Ether |

| 283.15 | 0.0158 | 0.1086 | 0.0033 | 0.0011 | 0.0014 |

| 288.15 | 0.0185 | 0.1251 | 0.0040 | 0.0014 | 0.0017 |

| 293.15 | 0.0216 | 0.1438 | 0.0048 | 0.0017 | 0.0021 |

| 298.15 | 0.0252 | 0.1652 | 0.0058 | 0.0021 | 0.0025 |

| 303.15 | 0.0294 | 0.1894 | 0.0069 | 0.0025 | 0.0030 |

| 308.15 | 0.0342 | 0.2168 | 0.0082 | 0.0030 | 0.0036 |

| 313.15 | 0.0398 | 0.2476 | 0.0097 | 0.0036 | 0.0043 |

| 318.15 | 0.0463 | 0.2824 | 0.0115 | 0.0043 | 0.0051 |

| 323.15 | 0.0538 | 0.3215 | 0.0136 | 0.0051 | 0.0060 |

| 328.15 | 0.0624 | 0.3654 | 0.0160 | 0.0060 | 0.0071 |

| 333.15 | 0.0724 | 0.4144 | 0.0188 | 0.0071 | 0.0084 |

Data sourced from a study on the solubility of nicotinic acid in various solvents.

Table 2: Molar Solubility of Nicotinic Acid in Various Organic Solvents at 298.2 K

| Solvent | Molar Solubility (mol/dm³) |

| Methanol | 0.211 |

| Ethanol | 0.134 |

| 1-Propanol | 0.091 |

| 1-Butanol | 0.069 |

| 1-Pentanol | 0.054 |

| 1-Hexanol | 0.043 |

| 2-Butanol | 0.063 |

| Dimethyl Sulfoxide (DMSO) | 1.12 |

| Acetone | 0.042 |

| Acetonitrile | 0.016 |

| Diethyl Ether | 0.010 |

| Tetrahydrofuran | 0.020 |

Data compiled from studies on the solubility of nicotinic and isonicotinic acid.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the public domain, this guide provides researchers with the necessary tools to bridge this knowledge gap. The detailed experimental protocol and data presentation template offer a standardized approach to determining and reporting this critical physicochemical property. The inclusion of comprehensive solubility data for the structural analog, nicotinic acid, serves as a valuable resource for initial solvent screening and experimental design. It is anticipated that through the application of these methodologies, the scientific community can collectively build a robust and comprehensive understanding of the solubility of this compound.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Acetylnicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including a pyridine ring, a carboxylic acid group, and an acetyl group, provide multiple points for chemical modification, leading to a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the reported biological activities of this compound derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to facilitate further research and drug development in this promising area.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole and acylhydrazone moieties, have demonstrated notable antimicrobial activity. These compounds have been shown to be effective against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone derivatives | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2] |

| Acylhydrazone derivatives | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | [2] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Staphylococcus aureus ATCC 6538 | 7.81 | [2] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [2] |

| N-acylhydrazones of nicotinic acid hydrazides | Pseudomonas aeruginosa | 0.195 - 0.220 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration of a test compound against bacterial and fungal strains.[4][5]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae) and fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

-

Standard antibiotics (e.g., streptomycin) and antifungals (e.g., fusidic acid) as positive controls[6]

Procedure:

-

Preparation of Inoculum: Isolate bacterial colonies on appropriate agar media and incubate for 18 hours at 37°C. Inoculate a single colony into 0.5 mL of CAMHB and incubate for 18 hours at 37°C with shaking. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microplates to achieve a range of concentrations.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate containing the diluted compounds. Include a positive control (broth with inoculum and standard antibiotic/antifungal), a negative control (broth only), and a vehicle control (broth with inoculum and the solvent used for the compounds).

-

Incubation: Incubate the microplates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Several derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often evaluated by measuring the inhibition of COX enzymes (IC50 values) and by in vivo models such as the carrageenan-induced paw edema assay.

| Compound Type | Assay | Parameter | Value | Reference |

| 2-Aryl nicotinic acid derivative (4d) | COX-2 Inhibition | IC50 | 0.940 ± 0.05 µM | [7] |

| 2-Aryl nicotinic acid derivative (6b) | COX-2 Inhibition | IC50 | 0.614 ± 0.03 µM | [7] |

| Celecoxib (Reference) | COX-2 Inhibition | IC50 | 0.844 ± 0.04 µM | [7] |

| 2-Aryl nicotinic acid derivative (4d) | Carrageenan-induced paw edema (3 hr) | % Inhibition | 45.33% | [7] |

| Indomethacin (Reference) | Carrageenan-induced paw edema (3 hr) | % Inhibition | 59.02% | [7] |

Experimental Protocols

This protocol describes a method to screen for inhibitors of COX-1 and COX-2.[8][9]

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds

-

Known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme solution to each well.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with solvent as a vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

-

Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[1][6][10][11][12]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% suspension in saline)

-

Test compounds

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Certain derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

Quantitative Anticancer Data

The anticancer potential is typically assessed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinic acid-based derivative (5c) | HCT-15 (Colon) | Data not specified, but noted as highly potent | [9] |

| Nicotinic acid-based derivative (5c) | PC-3 (Prostate) | Data not specified, but noted as highly potent | [9] |

| Nicotinic acid-based derivative (5c) | VEGFR-2 Inhibition | 0.068 | [9] |

| 1,3,4-Oxadiazole derivative (7b) | MCF7 (Breast) | 6.74 | [13] |

| 1,3,4-Oxadiazole derivative (7d) | MCF7 (Breast) | 3.69 | [13] |

| 5-Fluorouracil (Reference) | MCF7 (Breast) | Higher than test compounds | [13] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][14][15]

Materials:

-

Cancer cell lines (e.g., HCT-15, PC-3, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if the cytotoxic effect of a compound is mediated through programmed cell death.[13][16][17][18]

Materials:

-

Cancer cells treated with the test compound

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay)

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Collect both adherent and floating cells and lyse them using the cell lysis buffer.

-

Assay Reaction: In a 96-well plate, add the cell lysate, 2X reaction buffer, and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm (for DEVD-pNA) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for Ac-DEVD-AMC).

-

Data Analysis: The caspase-3 activity is proportional to the absorbance or fluorescence signal. Compare the activity in treated cells to untreated controls.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

The Pivotal Role of 2-Acetylnicotinic Acid in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a versatile and highly valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique molecular architecture, featuring a pyridine ring functionalized with both a carboxylic acid and an acetyl group, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular scaffolds essential for the development of various therapeutic agents. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent elaboration into key pharmaceutical intermediates, with a focus on anti-inflammatory and antiarrhythmic drugs. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Synthesis of this compound: A Modern Approach

The contemporary and most efficient synthesis of this compound commences with nicotinic acid N-oxide. This method avoids the use of harsh and environmentally detrimental reagents that were common in older procedures. The process involves two primary steps: acetylation followed by deoxygenation.

A notable advancement in this synthesis is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere for the deoxygenation step.[1][2] This represents a significant improvement over traditional methods that employed phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), which are associated with environmental concerns and higher production costs.[1][2] The modern approach offers higher yields, greater purity, and is more cost-effective and environmentally friendly.[1]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from this compound N-oxide is outlined below. This procedure is based on established laboratory methods and provides a clear, step-by-step guide for its preparation.

Table 1: Experimental Protocol for the Synthesis of this compound

| Step | Procedure | Reagents and Conditions |

| 1 | Preparation of the Reaction Mixture | To a solution of sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, add this compound N-oxide (16 g, 88.4 mmol).[3] |

| 2 | pH Adjustment | Adjust the pH of the solution to 9 by the addition of 6N NaOH.[3] |

| 3 | Catalyst Addition | Add 10% palladium on carbon (1.6 g) to the mixture.[3] |

| 4 | Hydrogenation (Deoxygenation) | Hydrogenate the mixture until a 20% excess of hydrogen is consumed.[3] |

| 5 | Filtration | Filter the reaction mixture through Celite to remove the catalyst.[3] |

| 6 | Acidification | Adjust the pH of the filtrate to 2.5 with 6N HCl.[3] |

| 7 | Solvent Removal | Remove the solvent by rotary evaporation.[3] |

| 8 | Product Isolation | Take up the residue in methanol and filter the mixture. Evaporate the filtrate to yield this compound as a pale beige solid.[3] |

Application of this compound in the Synthesis of Niflumic Acid

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. A key synthetic route to niflumic acid involves the Ullmann condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline. 2-Chloronicotinic acid can be synthesized from nicotinic acid-N-oxide, a direct precursor in the synthesis of this compound. This highlights the close synthetic relationship and the importance of this chemical family.

Synthetic Pathway to Niflumic Acid

The synthesis of niflumic acid can be conceptualized as a two-stage process starting from a common nicotinic acid derivative. The first stage is the synthesis of the key intermediate, 2-chloronicotinic acid, followed by the copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

The following protocol details the synthesis of 2-chloronicotinic acid from nicotinic acid-N-oxide.

Table 2: Experimental Protocol for the Synthesis of 2-Chloronicotinic Acid

| Step | Procedure | Reagents and Conditions | Yield |

| 1 | Reaction Setup | Suspend nicotinic acid-N-oxide (70 g) in POCl₃ (300 ml). | - |

| 2 | Reagent Addition | Add triethylamine (50 g) dropwise at room temperature. The temperature will rise to about 50°C due to an exothermic reaction. | - |

| 3 | Heating | Heat the solution in a water bath at 100°C for 4 hours. | - |

| 4 | Solvent Removal | Distill off the excess phosphorus oxychloride under vacuum. | - |

| 5 | Workup | Carefully pour the residue into water, keeping the temperature below 40°C. | - |

| 6 | Precipitation | Add diluted caustic soda solution to adjust the pH to 2.0-2.5, causing the product to precipitate. | 65-70% |

| 7 | Isolation | Filter and dry the precipitate to obtain 2-chloronicotinic acid. | - |

Application of this compound in the Synthesis of Disopyramide Intermediates

Disopyramide is a class I antiarrhythmic drug used to treat ventricular arrhythmias. A key intermediate in its synthesis is 2-(chloromethyl)pyridine. While direct synthesis from this compound is not the most common route, a plausible pathway can be envisioned through the conversion of the acetyl group to a chloromethyl group. A more established method for synthesizing 2-(chloromethyl)pyridine involves the treatment of 2-picoline-N-oxide with a chlorinating agent. 2-picoline-N-oxide is structurally similar to the N-oxide precursor of this compound, suggesting the potential for analogous synthetic transformations.

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

This protocol describes the synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-pyridinylmethanol, a related starting material.

Table 3: Experimental Protocol for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

| Step | Procedure | Reagents and Conditions | Yield |

| 1 | Reaction Setup | Add 2-pyridinylmethanol (100 g, 0.92 mol) to thionyl chloride (300 ml, 4.1 mol) under stirring and cooling (0°C) over 2 hours. | - |

| 2 | Reflux | Reflux the resulting solution for 1 hour. | - |

| 3 | Solvent Removal | Remove the excess thionyl chloride in vacuum. | - |

| 4 | Product | The solid residue obtained is 2-(chloromethyl)pyridine hydrochloride. | 100% |

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of niflumic acid and other NSAIDs derived from nicotinic acid are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the arachidonic acid cascade, a key signaling pathway in the inflammatory response.

The Arachidonic Acid Signaling Pathway

Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂). PGH₂ is a crucial intermediate that is further converted by various synthases into a range of prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, NSAIDs block the production of these pro-inflammatory molecules, thereby exerting their therapeutic effects.

This compound and its closely related derivatives are indispensable intermediates in the pharmaceutical industry. The synthetic pathways detailed in this guide underscore the versatility of this scaffold in accessing a range of therapeutic agents. The modern, efficient, and environmentally conscious synthesis of this compound further enhances its appeal as a starting material. A thorough understanding of the synthetic routes and the biological mechanisms of action of the resulting pharmaceuticals, such as the inhibition of the arachidonic acid cascade by niflumic acid, is crucial for the continued development of novel and improved therapies. This technical guide serves as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Spectroscopic and Spectrometric Analysis of 2-Acetylnicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-acetylnicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (IUPAC name: 2-acetylpyridine-3-carboxylic acid) is a derivative of nicotinic acid featuring an acetyl group at the 2-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol . The structural elucidation and purity assessment of this compound are critical for its application in synthesis, and these are reliably achieved through a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.80 | d | 3.1 | H-6 |

| 8.16 | dd | 7.9, 1.5 | H-4 |

| 7.64 | dd | 7.9, 4.8 | H-5 |

| 2.23 | s | - | -CH₃ |

Solvent: DMSO-d₆

The carbon NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the molecule. The following are typical chemical shift ranges for the carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~190-200 | C=O (ketone) |

| ~165-170 | C=O (carboxylic acid) |

| ~150-155 | C-2 |

| ~150-155 | C-6 |

| ~138-142 | C-4 |

| ~125-130 | C-5 |

| ~120-125 | C-3 |

| ~25-30 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3180–2500 (broad) | O-H stretch (carboxylic acid) |

| 1715 | C=O stretch (carboxylic acid) |

| 1662 | C=O stretch (ketone) |

| 1594, 1568 | C=C and C=N ring stretches (pyridine) |

| 1260 | C-O stretch (carboxylic acid) |

| 760, 685 | Out-of-plane C-H bends |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 165 | 80 | [M]⁺ |

| 150 | 30 | [M - OH]⁺ |

| 122 | 100 | [M - COOH]⁺ |

| 94 | 45 | [M - COOH - CO]⁺ |

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 166.0504 | 166.0502 |

| [M-H]⁻ | 164.0348 | 164.0422 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for this compound.

Synthesis of this compound

A common synthetic route involves the reaction of nicotinic acid N-oxide with acetic anhydride followed by deoxygenation.[1]

-

Acetylation: Nicotinic acid N-oxide is refluxed with acetic anhydride.

-

Deoxygenation: The resulting intermediate is deoxygenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Purification: The crude product is purified by treatment with an alkaline aqueous solution followed by an acidic aqueous solution to yield high-purity this compound.[2]

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3][4]

-